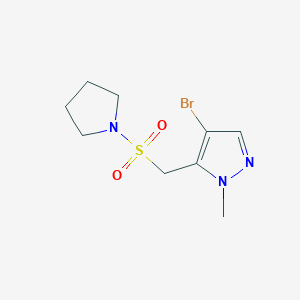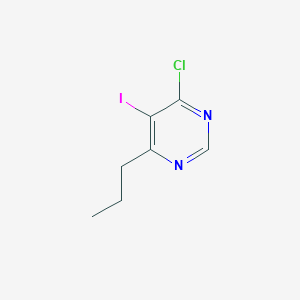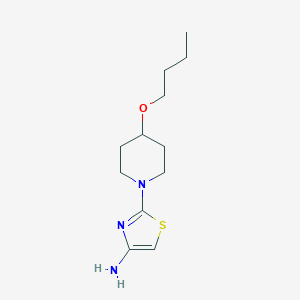
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds . The specific structure of this compound includes a thiazole ring substituted with a butoxypiperidine group, which contributes to its unique chemical and biological properties .
準備方法
The synthesis of 2-(4-Butoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of appropriate thiazole precursors with butoxypiperidine derivatives. One common synthetic route includes the condensation of 4-aminothiazole with 4-butoxypiperidine under specific reaction conditions, such as the presence of a base and a suitable solvent . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity, including the use of catalysts and controlled temperature conditions .
化学反応の分析
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
科学的研究の応用
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-(4-Butoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The butoxypiperidine group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity .
類似化合物との比較
2-(4-Butoxypiperidin-1-yl)thiazol-4-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
特性
分子式 |
C12H21N3OS |
|---|---|
分子量 |
255.38 g/mol |
IUPAC名 |
2-(4-butoxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C12H21N3OS/c1-2-3-8-16-10-4-6-15(7-5-10)12-14-11(13)9-17-12/h9-10H,2-8,13H2,1H3 |
InChIキー |
DZCHDOGWPGRKDD-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1CCN(CC1)C2=NC(=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







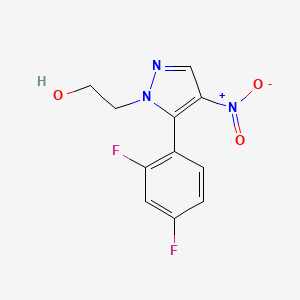
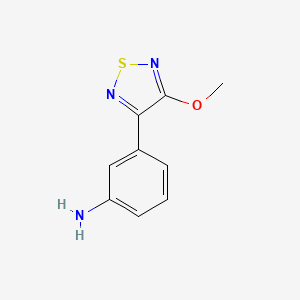
![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)

